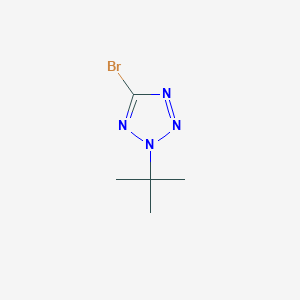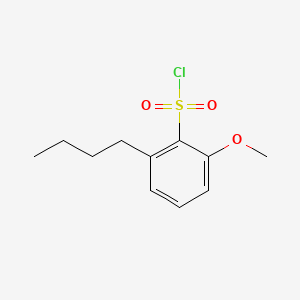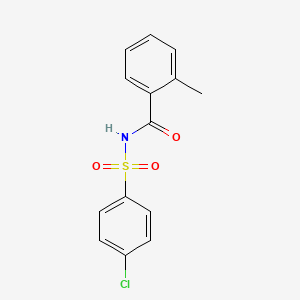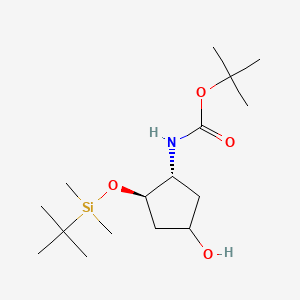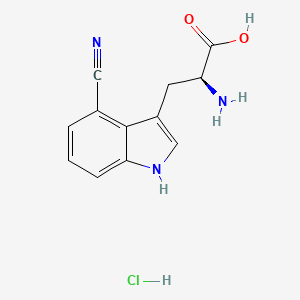
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It features a cyano group attached to an indole ring, which is further connected to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.
Formation of the Amino Acid Backbone: The amino acid backbone can be constructed using standard peptide synthesis techniques, such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors for the Fischer indole synthesis and Sandmeyer reaction, as well as automated peptide synthesizers for the amino acid backbone construction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group and the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and indole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(3-indolyl)propanoic acid: Lacks the cyano group, leading to different chemical and biological properties.
(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and interactions.
Uniqueness
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H12ClN3O2 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H11N3O2.ClH/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17;/h1-3,6,9,15H,4,14H2,(H,16,17);1H/t9-;/m0./s1 |
Clave InChI |
TXOJINNGBKGMRX-FVGYRXGTSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N.Cl |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


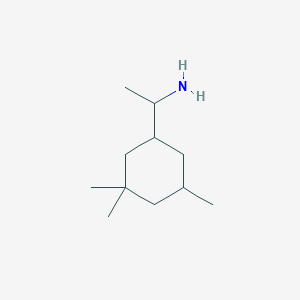
![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)
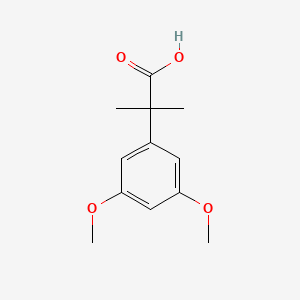
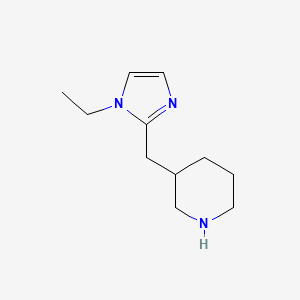
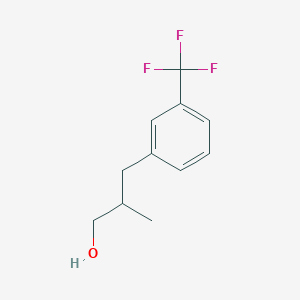
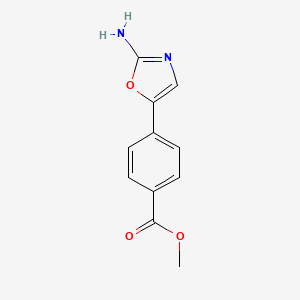
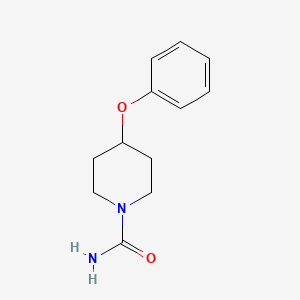
![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)
